

Tivozanib Hydrate in Sorafenib-Resistant Hepatocellular Carcinoma: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: Tivozanib hydrate

Cat. No.: B560398

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This guide provides an objective comparison of the preclinical efficacy of **tivozanib hydrate** in the context of sorafenib-resistant hepatocellular carcinoma (HCC). Given the critical role of the c-Met signaling pathway in conferring resistance to sorafenib, this guide will focus on comparing tivozanib with agents that directly or indirectly target this pathway. The information presented is collated from various preclinical studies to aid in the evaluation of tivozanib as a potential therapeutic strategy in this challenging setting.

Executive Summary

Sorafenib, a multi-kinase inhibitor, has long been a standard of care for advanced HCC. However, a significant number of patients develop resistance, often driven by the upregulation of alternative signaling pathways, most notably the HGF/c-Met axis. Tivozanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, and also exhibits inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFR β). While not a direct c-Met inhibitor, its potent anti-angiogenic properties and effects on other receptor tyrosine kinases warrant an evaluation of its potential in overcoming sorafenib resistance. This guide compares the preclinical efficacy of tivozanib with that of selective c-Met inhibitors (e.g., PHA-665752, Tivantinib) and other multi-kinase inhibitors with significant anti-c-Met activity (e.g., Cabozantinib, Regorafenib) in sorafenib-resistant HCC models.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on the efficacy of tivozanib and comparator agents in HCC models. It is important to note that the data are collated from different studies and direct head-to-head comparisons in the same experimental model are limited.

Table 1: In Vitro Efficacy in HCC Cell Lines

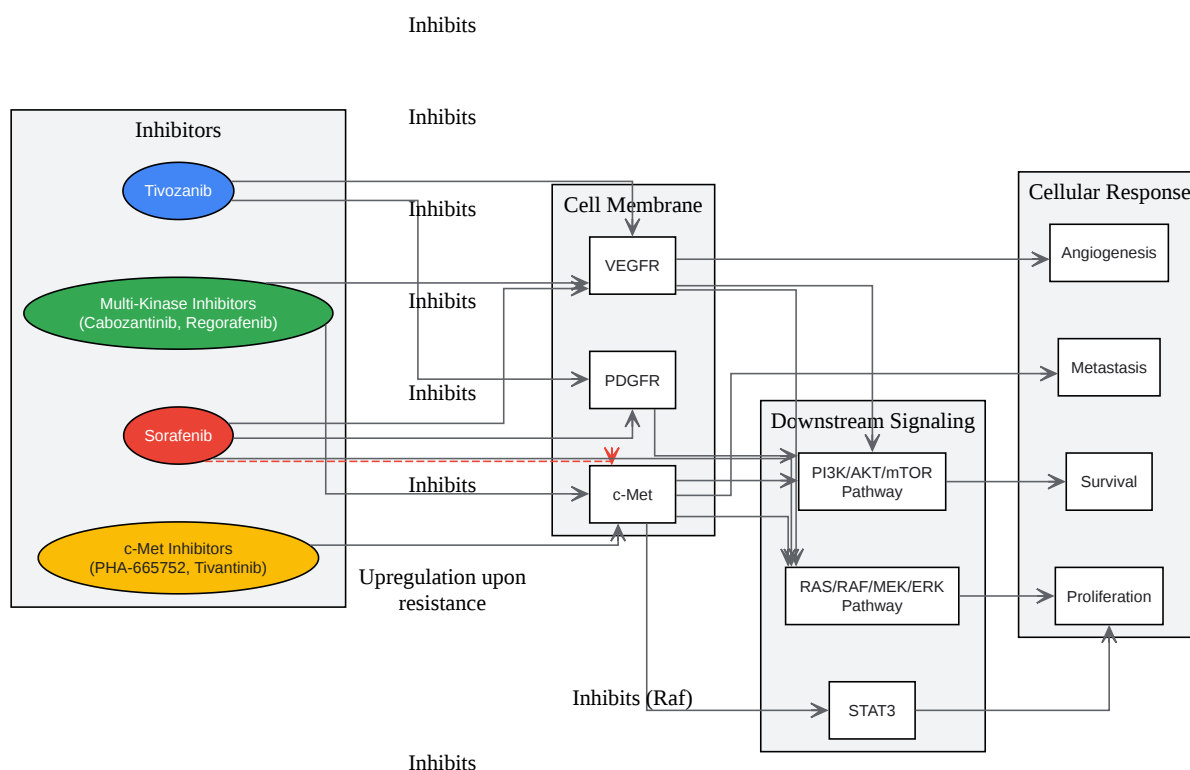
Compound	Cell Line	Context	IC50 / Effect	Citation
Tivozanib	-	Inhibition of receptor phosphorylation	IC50: 0.16 nM (VEGFR-2), 1.63 nM (c-Kit), 1.72 nM (PDGFR β)	[1]
Sorafenib	Huh7 (parental)	Cell Viability	IC50: 1.9 μ M	[2]
HepG2 (parental)	Cell Viability	IC50: 3.2 μ M	[2]	
Hep3B (parental)	Cell Viability	IC50: 3.0 μ M	[2]	
Sorafenib-Resistant Cells	Huh7-R	Cell Viability	IC50: ~8-9.5 μ M (4-5 fold increase)	[3]
Hep3B-R	Cell Viability	IC50: >10 μ M	[4]	
PHA-665752 (c-Met Inhibitor)	Huh-7R	Cell Proliferation / Apoptosis	Reversed sorafenib resistance, inhibited growth and migration	
Regorafenib	SMMC-7721, HepG2	HGF-induced Sorafenib Resistance	Reversed resistance at 0.25-0.5 μ M; restored sorafenib-induced apoptosis	[6][7]
Cabozantinib	MHCC97H (high p-MET)	Cell Proliferation	G1 phase arrest	[8][9]

Table 2: In Vivo Efficacy in HCC Xenograft Models

Compound	Model	Dosage	Outcome	Citation
Tivozanib	SK-HEP-1 xenograft in athymic rats	0.2 mg/kg/day	~60% tumor growth inhibition	[1]
1 mg/kg/day	~90% tumor growth inhibition	[1]		
Sorafenib	LIXC-004NA PDX (sensitive)	40 mg/kg/day	Significant tumor growth inhibition	[10]
Sorafenib-Resistant Model	LIXC-004SR PDX	40 mg/kg/day	No significant tumor growth inhibition	[10]
Cabozantinib	MHCC97H xenograft (high p-MET)	10 mg/kg/day	58.3% reduction in microvessel density	[8][9]
30 mg/kg/day	87.1% reduction in microvessel density; significant reduction in proliferation and increase in apoptosis	[8][9]		
Regorafenib	Patient-Derived HCC Xenografts (10 models)	10 mg/kg/day	Significant tumor growth inhibition in 8/10 models	[11]

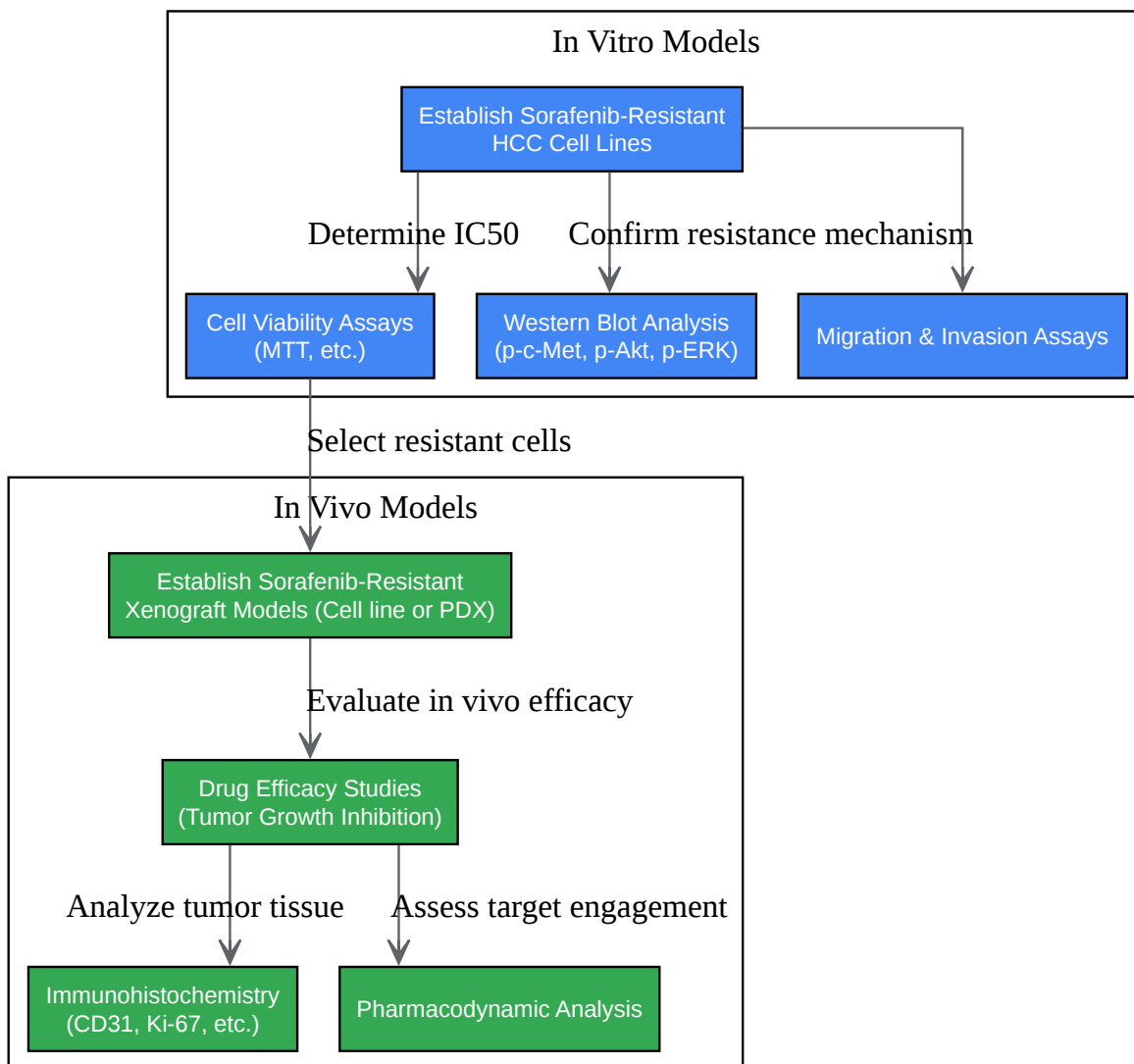
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in sorafenib resistance and a general workflow for evaluating therapeutic agents in this context.



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Caption: Signaling pathways in sorafenib resistance and targets of various inhibitors.



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